molecular formula C24H18FN3O B2858903 3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866342-61-2

3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2858903
CAS RN: 866342-61-2
M. Wt: 383.426
InChI Key: FADQJMVPPOWCBK-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

Fluorescent Properties and Biochemical Applications

Quinoline derivatives are recognized for their efficient fluorescence, making them valuable in biochemistry and medicine for studying various biological systems. Their synthesis and transformations have been explored to obtain new compounds with potential applications as antioxidants and radioprotectors due to their promising activity (Aleksanyan & Hambardzumyan, 2013). The exploration of their photophysical properties in different solvents indicates their potential for developing viscosity-sensitive fluorescent probes, showcasing their utility in detecting and studying changes in biological environments (Wang et al., 2009).

Anticancer and Antimicrobial Activities

Quinoline and pyrazoloquinoline derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties. For instance, novel quinoline analogs have been synthesized and characterized, with some showing significant in vitro anti-inflammatory activities, indicating their potential for therapeutic applications (Sureshkumar et al., 2017). Additionally, their synthesis has led to the creation of compounds with potent antitubercular activity, highlighting their importance in addressing tuberculosis and related bacterial infections (Kantevari et al., 2011).

Molecular Structure and Drug Design

The molecular structure of quinoline derivatives has been a subject of study to understand their interaction with biological targets. Computational and experimental studies have been conducted to investigate their molecular structures, providing insights into their interaction mechanisms and potential as drug candidates (Abad et al., 2021). These studies contribute to the design and development of new therapeutic agents based on quinoline scaffolds.

Environmental Sensitivity and Applications

Some quinoline derivatives demonstrate unique photophysical behaviors, such as reversible quenching of fluorescence by protonation, which can be utilized in light-emitting devices and sensors (Mu et al., 2010). This property is of interest for developing environmentally sensitive materials and devices for various applications.

properties

IUPAC Name

3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O/c1-29-19-6-4-5-16(13-19)14-28-15-21-23(17-9-11-18(25)12-10-17)26-27-24(21)20-7-2-3-8-22(20)28/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADQJMVPPOWCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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